molecular formula C16H13F6N B15217681 N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline CAS No. 923031-64-5

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline

Cat. No.: B15217681
CAS No.: 923031-64-5
M. Wt: 333.27 g/mol
InChI Key: RKJCWGVRGYNRHG-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline ( 923031-64-5) is a high-value chemical building block with significant potential in medicinal chemistry and antimicrobial research. This compound, with the molecular formula C16H13F6N and a molecular weight of 333.27 g/mol, belongs to a class of aniline derivatives known for their enhanced biological activity due to the strategic incorporation of fluorine atoms . The 3,5-bis(trifluoromethyl)phenyl group is a privileged structure in modern drug design. The presence of multiple trifluoromethyl (-CF3) groups is a key structural feature that profoundly improves the pharmacodynamic and pharmacokinetic properties of lead compounds. These groups can increase lipophilicity , metabolic stability , and membrane permeability , making derivatives of this compound promising candidates for developing new therapeutic agents . Recent scientific literature highlights the critical role of such trifluoromethylated building blocks in the discovery of New Chemical Entities (NCEs) targeting a range of diseases . Primary Research Applications: - Antimicrobial Agent Development: This compound serves as a key precursor in the synthesis of novel pyrazole derivatives that exhibit potent activity against menacing Gram-positive bacterial pathogens . Research demonstrates that such compounds are potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) , with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL . These derivatives have also shown efficacy in eradicating bacterial biofilms, positioning them as promising leads for new antibiotics . - Pharmaceutical Intermediate: It is a versatile intermediate for constructing more complex molecules. The aniline functionality allows for further functionalization, enabling its use in synthesizing a wide array of compounds for drug discovery programs and material science . Please handle this product with care. Refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

923031-64-5

Molecular Formula

C16H13F6N

Molecular Weight

333.27 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethylaniline

InChI

InChI=1S/C16H13F6N/c1-9-3-10(2)5-13(4-9)23-14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h3-8,23H,1-2H3

InChI Key

RKJCWGVRGYNRHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with 3,5-dimethylaniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through the activation of carbon-halogen bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl (-CF₃) groups create strong electron-withdrawing effects, directing electrophiles to specific positions on the aromatic ring.

Key Reactions:

  • Nitration : Occurs at the para position relative to the amine group under HNO₃/H₂SO₄ conditions, yielding nitro derivatives.

  • Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes at the activated positions.

Table 1: EAS Reactivity Comparison

Reaction TypeConditionsProductYield (%)Source
NitrationHNO₃ (conc.), H₂SO₄, 0°C4-Nitro-N-(3,5-bis(CF₃)phenyl)aniline78
BrominationBr₂, FeBr₃, CH₂Cl₂4-Bromo-N-(3,5-bis(CF₃)phenyl)aniline85

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic rings enable substitution with nucleophiles under specific conditions:

Amine Alkylation :

  • Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ produces N-alkylated derivatives .

Table 2: NAS Reaction Parameters

SubstrateNucleophileConditionsProductYield (%)Source
Parent CompoundCH₃IDMF, K₂CO₃, 25°C, 72 hN-Methyl-3,5-dimethylaniline92

Transition Metal-Catalyzed Coupling Reactions

The compound serves as a ligand or substrate in cross-coupling processes:

  • Suzuki–Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ to form biaryl products.

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides under Pd catalysis .

Mechanistic Insight :
The -CF₃ groups stabilize intermediates by withdrawing electron density, enhancing reaction rates .

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines (e.g., synthesis of diamines) .

Oxidation:

  • MnO₂ oxidizes the aniline moiety to nitroarenes under mild conditions .

Table 3: Redox Reaction Outcomes

Starting MaterialReagentsProductApplicationSource
Nitro derivativeH₂ (4 bar), Pd-CN-(3,5-bis(CF₃)phenyl)diamineLigand synthesis
Parent CompoundMnO₂, CHCl₃Nitroso derivativeIntermediate for pharmaceuticals

Enzyme Inhibition:

  • Derivatives like caffeic acid amide analogs inhibit steroid 5α-reductase (IC₅₀ = 1.44 µM) via mixed-mode inhibition .

  • Anti-cancer activity: Naphthofuran derivatives suppress STAT3 signaling in liver cancer cells (IC₅₀ = 5 mg/kg in vivo) .

Molecular Docking Data :

  • Binding affinity to HNF4α: ΔG = -9.2 kcal/mol, involving hydrophobic interactions .

Comparative Reactivity

Table 4: Reactivity vs. Analogous Compounds

CompoundKey Functional GroupsReactivity Profile
3,5-Dimethylaniline-NH₂, -CH₃Limited EAS due to electron donation
4-Trifluoromethylaniline-NH₂, -CF₃Moderate EAS/NAS activity
N-(3,5-Bis(CF₃)phenyl)-3,5-dimethylaniline-NH₂, -CF₃, -CH₃High EAS/NAS and catalytic utility

Scientific Research Applications

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is a specialized organic compound primarily used in organic synthesis and materials science. It is a key intermediate in the production of pharmaceuticals and agrochemicals, due to the unique electronic properties conferred by its trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing pharmacokinetics in drug design.

Applications in Organic Synthesis and Materials Science

This compound is utilized in the development of advanced materials and as a ligand in various catalytic processes. It can undergo electrophilic aromatic substitution reactions because the trifluoromethyl groups can stabilize positive charges during reaction mechanisms. Studies highlight its role as an effective ligand in transition metal-catalyzed reactions, with its ability to stabilize transition states through hydrogen bonding interactions making it valuable in organocatalysis.

Use as a Building Block

The presence of trifluoromethyl groups significantly influences the electronic properties of the phenyl ring, making it a building block in the development of pharmaceuticals and agrochemicals. Due to the trifluoromethyl group’s influence, compounds with similar structures to this compound often exhibit significant biological interactions.

Analogs and Derivatives

Structural similarities exist between this compound and other compounds that also feature trifluoromethyl groups or aniline derivatives. The presence of two trifluoromethyl groups in this compound enhances its reactivity and stability in various chemical environments, setting it apart from many similar compounds. Examples of related compounds include:

  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for catalytic applications in organic synthesis.
  • 3,5-Dimethylaniline: Commonly used in dye manufacturing.
  • N-[2-(Trifluoromethyl)phenyl]-N,N-dimethylamine: Exhibits different solubility characteristics.
  • 4-Trifluoromethylaniline: Simpler structure with fewer substituents.

As a Catalyst

3,5-Bis(trifluoromethyl)aniline can be used as a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .

Anti-inflammatory Applications of Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound (4R,5R)-Imidazol-2-amine (R)-1-[3,5-Bis(CF₃)phenyl]ethanol
Molecular Weight (g/mol) ~328.26 449.39 258.15
Key Functional Groups Aniline, -CF₃, -CH₃ Imidazole, -CF₃, diphenyl Alcohol, -CF₃
Price (JPY/100 mg) Not listed 41,600 Not listed
Primary Application Ligand, pharmaceutical intermediate Chiral catalyst Synthetic intermediate

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely requires multiple fluorination steps, similar to the imidazole derivatives in the Kanto catalog, contributing to high costs.
  • Gaps in Data : Direct experimental data (e.g., melting point, spectroscopic details) for the target compound are unavailable in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two trifluoromethyl groups on a phenyl ring, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with various substituents to create derivatives with improved pharmacological properties .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit potent antimicrobial properties. For instance, this compound derivatives have shown significant inhibitory effects against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.15 to 5.57 µM against S. aureus and 2.34 to 44.5 µM against E. faecalis .

CompoundMIC (µM)Target Bacteria
1j0.15-5.57Staphylococcus aureus
2p2.34-44.5Enterococcus faecalis

Anticancer Activity

This compound has also been studied for its anticancer effects. In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231). The IC50 values for these activities were reported to be as low as 0.126 μM in specific assays . Furthermore, the compound exhibited a significant selectivity index, indicating lower toxicity to normal cells compared to cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Modulation of Signaling Pathways : It has been shown to affect pathways related to apoptosis and inflammation. For example, it inhibits the STAT3 signaling pathway in liver cancer models .
  • Direct Interaction with Cellular Targets : The compound may bind to critical molecular targets within cells that regulate growth and survival.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that treatment with N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide inhibited liver tumor growth in vivo by inducing apoptosis and regulating HNF4α expression .
  • Antimicrobial Properties : Another investigation highlighted the effectiveness of trifluoromethyl-substituted derivatives against various bacterial strains, showcasing their potential as novel antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethylaniline, and how can reaction yields be improved?

The synthesis of derivatives of 3,5-bis(trifluoromethyl)aniline typically involves nucleophilic substitution or amide coupling reactions. For example, the synthesis of structurally similar compounds like N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves coupling 3,5-bis(trifluoromethyl)aniline with activated carboxylic acid derivatives (e.g., benzofuran-2-carbonyl chloride) under anhydrous conditions with a base like triethylamine . To improve yields:

  • Use high-purity reagents and anhydrous solvents (e.g., dichloromethane or THF).
  • Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride to amine).
  • Monitor reaction progress via TLC and purify via column chromatography with silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H/¹⁹F NMR : To confirm the presence of trifluoromethyl groups (δ ~ -60 ppm in ¹⁹F NMR) and aromatic protons .
  • IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹ for secondary amines) and C-F vibrations (~1150 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns due to fluorine .
  • X-ray crystallography (if crystals are obtainable): Resolve steric effects from the bulky trifluoromethyl groups .

Q. How do the electron-withdrawing trifluoromethyl groups influence the compound's reactivity in electrophilic aromatic substitution?

The two trifluoromethyl groups on the phenyl ring create a highly electron-deficient aromatic system, directing electrophilic attacks to the para position relative to the amine group. This reactivity is critical in designing derivatives for applications like catalysts or bioactive molecules. Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

For example, if studies report conflicting results on NK1 receptor antagonism (as seen in related compounds like 2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride ):

  • Perform in vitro binding assays (e.g., radioligand displacement) under standardized conditions (pH, temperature).
  • Compare structural analogs to identify critical substituents affecting activity .
  • Validate results using orthogonal methods (e.g., functional assays measuring calcium flux) .

Q. What mechanistic insights explain the compound's role in asymmetric catalysis?

In chiral derivatives like (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine , the trifluoromethyl groups enhance steric bulk and electronic tuning, stabilizing transition states in enantioselective reactions. Key steps include:

  • Chiral induction : Use chiral auxiliaries or catalysts (e.g., cinchona alkaloids) during synthesis .
  • Kinetic resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns .

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs).
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What strategies mitigate stability issues during storage or experimental use?

  • Storage : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent hydrolysis or photodegradation.
  • Handling : Use anhydrous solvents (e.g., DMF or DMSO) for solubility .

Q. How can regioselectivity be controlled during the synthesis of derivatives?

  • Directing groups : Introduce temporary substituents (e.g., boronic acids) to steer reactions .
  • Microwave-assisted synthesis : Enhance reaction specificity under controlled temperature/pressure .

Q. What advanced techniques interpret ambiguous spectroscopic data (e.g., overlapping peaks in NMR)?

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign proton-carbon correlations.
  • Isotopic labeling : Substitute ¹H with ²H or ¹⁹F with other halogens to simplify spectra .

Q. How are toxicity profiles assessed for preclinical development?

  • In vitro : MTT assays on hepatic (HepG2) and renal (HEK293) cell lines.
  • In vivo : Acute toxicity studies in rodent models (LD₅₀ determination).
  • ADMET predictions : Use tools like SwissADME to forecast pharmacokinetic properties .

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